molecular formula C12H13NO3 B2535284 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 1784870-65-0

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No.: B2535284
CAS No.: 1784870-65-0
M. Wt: 219.24
InChI Key: UZBNBIQLUZHLHG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple functional groups, including a carboxylic acid and a ketone, makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . This reaction proceeds under mild conditions and yields the desired quinoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products

    Oxidation: Carboxylic acids or quinoline derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives of the quinoline compound.

    Substitution: Esters or amides of the quinoline compound.

Scientific Research Applications

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and as a building block for functionalized polymers.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the quinoline core allows it to intercalate with DNA or inhibit specific enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,4-dimethyl-5-oxo-7,8-dihydro-6H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-6-10(12(15)16)7(2)13-8-4-3-5-9(14)11(6)8/h3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBNBIQLUZHLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=C1C(=O)O)C)CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784870-65-0
Record name 2,4-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
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